Penicillin G calcium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

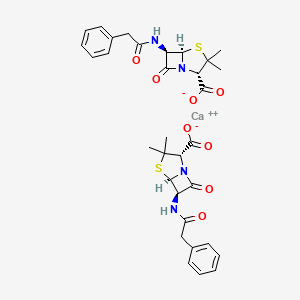

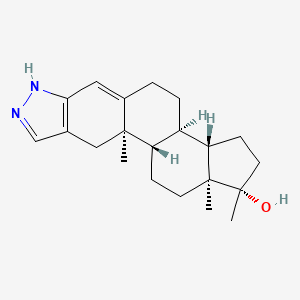

Penicillin G calcium, also known as benzylpenicillin calcium, is a natural penicillin antibiotic used to treat infections caused by susceptible bacteria. It is a calcium salt form of penicillin G, which is a narrow-spectrum antibiotic effective against gram-positive bacteria. This compound is typically administered intravenously or intramuscularly due to its poor oral absorption .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Penicillin G calcium is synthesized from penicillin G sodium or penicillin G potassium. The process involves the extraction of the free acid form of penicillin G from its sodium or potassium salt using an ether solution. This free acid is then reacted with a saturated calcium hydroxide solution to achieve a pH of 6.5, followed by lyophilization to obtain this compound .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Penicillium chrysogenum, which produces penicillin G. The penicillin G is then extracted and purified through a series of chemical reactions, including the conversion to its calcium salt form. The use of penicillin G acylase (PGA) in the production process is common, as it catalyzes the selective hydrolysis of the side chain amide bond of penicillin G, yielding 6-aminopenicillanic acid (6-APA) and phenylacetic acid .

Analyse Chemischer Reaktionen

Types of Reactions

Penicillin G calcium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most significant reaction is the hydrolysis of the amide bond in its side chain, catalyzed by penicillin G acylase, resulting in the formation of 6-APA and phenylacetic acid .

Common Reagents and Conditions

Hydrolysis: Penicillin G acylase is used under slightly alkaline conditions (pH 7-8) to hydrolyze the amide bond.

Oxidation: Mild oxidizing agents can be used to oxidize the sulfur atom in the thiazolidine ring.

Substitution: Various nucleophiles can react with the β-lactam ring under specific conditions to form different derivatives.

Major Products

6-Aminopenicillanic acid (6-APA): A key intermediate in the synthesis of semi-synthetic penicillins.

Phenylacetic acid: A byproduct of the hydrolysis reaction.

Wissenschaftliche Forschungsanwendungen

Penicillin G calcium has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a starting material for the synthesis of various β-lactam antibiotics.

Biology

In biological research, this compound is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance. It serves as a model compound for investigating the interactions between β-lactam antibiotics and bacterial enzymes .

Medicine

Medically, this compound is used to treat a wide range of bacterial infections, including pneumonia, streptococcal pharyngitis, syphilis, and diphtheria. It is also used as a prophylactic treatment against susceptible bacterial infections .

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of β-lactam antibiotics. The enzyme penicillin G acylase is employed to produce 6-APA, which is a crucial intermediate for synthesizing semi-synthetic penicillins such as amoxicillin and ampicillin .

Wirkmechanismus

Penicillin G calcium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Vergleich Mit ähnlichen Verbindungen

Penicillin G calcium is part of the β-lactam antibiotic family, which includes other penicillins and cephalosporins.

Similar Compounds

Penicillin V (phenoxymethylpenicillin): Similar to penicillin G but more stable in acidic conditions, allowing for oral administration.

Ampicillin: A semi-synthetic penicillin with a broader spectrum of activity against gram-negative bacteria.

Amoxicillin: Similar to ampicillin but with better oral absorption.

Cephalosporins: A related class of β-lactam antibiotics with a broader spectrum of activity and resistance to β-lactamases.

Uniqueness

This compound is unique in its high efficacy against gram-positive bacteria and its use in intravenous or intramuscular formulations due to poor oral absorption. Its role as a starting material for the synthesis of various β-lactam antibiotics highlights its importance in both medical and industrial applications .

Eigenschaften

CAS-Nummer |

973-53-5 |

|---|---|

Molekularformel |

C32H34CaN4O8S2 |

Molekulargewicht |

706.8 g/mol |

IUPAC-Name |

calcium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/2C16H18N2O4S.Ca/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+2/p-2/t2*11-,12+,14-;/m11./s1 |

InChI-Schlüssel |

PEWXRXAGXPYMIB-ANPZCEIESA-L |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,19S,22S,34R,37S,40S,52R)-2-[(2S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2R,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858881.png)

![(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3S,4S,5R,6S)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858924.png)